molecular formula C12H16ClNO4 B255520 Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate

Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate

Cat. No. B255520
M. Wt: 273.71 g/mol
InChI Key: GNUODDXYZFOHEU-UHFFFAOYSA-N
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Description

Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate, also known as PCDC, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. PCDC is a carbamate derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of cellular signaling pathways. Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to a decrease in oxidative stress. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to modulate the activity of various cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for inflammatory diseases. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have anti-cancer properties, which make it a potential therapeutic agent for various types of cancer. Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has also been shown to have neuroprotective effects, which make it a potential therapeutic agent for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have low toxicity, which makes it a safe tool for use in laboratory experiments. However, there are also limitations to the use of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate in laboratory experiments. Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate can be difficult to synthesize and purify, which can limit its availability for use in research.

Future Directions

There are several future directions for research involving Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate. One area of research is focused on the development of new synthesis methods for Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate that are more efficient and cost-effective. Additionally, research is needed to further investigate the mechanism of action of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate and its potential therapeutic applications. Finally, research is needed to develop new derivatives of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate that have enhanced properties, such as increased solubility or potency. Overall, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate is a promising research tool that has the potential to advance our understanding of various diseases and cellular processes.

Synthesis Methods

Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate can be synthesized through a multi-step reaction process. The synthesis of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate involves the reaction of 4-chloro-2,5-dimethoxyphenol with propyl isocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization. The synthesis of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.

Scientific Research Applications

Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been used in a variety of research applications, including as a tool for studying the role of oxidative stress in disease states. Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have antioxidant properties, which make it a useful tool for investigating the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been used as a tool for studying the role of reactive oxygen species in cellular signaling pathways.

properties

Product Name

Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C12H16ClNO4/c1-4-5-18-12(15)14-9-7-10(16-2)8(13)6-11(9)17-3/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

GNUODDXYZFOHEU-UHFFFAOYSA-N

SMILES

CCCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC

Canonical SMILES

CCCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC

Origin of Product

United States

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